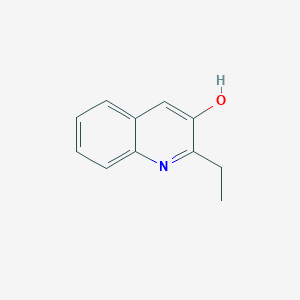

2-Ethylquinolin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C11H11NO It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities The compound features a quinoline ring system substituted with an ethyl group at the second position and a hydroxyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with an alkyne or ketone using a silver triflate (AgOTf) catalyst . Another method includes the reaction of 2-aminophenethyl alcohol with an aldehyde under similar catalytic conditions . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using optimized catalysts and reaction conditions. The use of transition metal catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of the synthesis . Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact and improve sustainability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethylquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

- Synthesis of Complex Compounds : 2-Ethylquinolin-3-ol serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to act as a ligand in coordination chemistry allows for the formation of metal complexes, which are crucial in catalysis and materials science.

- Reactivity : The compound can participate in electrophilic and nucleophilic substitution reactions, making it versatile for organic synthesis.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its potential against various bacterial strains, positioning it as a candidate for developing new antibiotics.

- Antifungal Properties : The compound also shows antifungal activity, which is essential in addressing fungal infections that are resistant to conventional treatments.

Medicine

- Anticancer Potential : Studies have demonstrated that this compound possesses anticancer properties by interacting with specific molecular targets involved in cancer progression. Its mechanism of action may involve the modulation of signaling pathways associated with tumor growth.

- Antiviral Applications : The compound has shown promise in antiviral therapies, particularly through its ability to inhibit viral replication mechanisms.

Industry

- Dyes and Pigments : In industrial applications, this compound is utilized in producing dyes and pigments due to its stable chemical structure and vibrant color properties.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across various applications:

- Antimicrobial Efficacy :

- Anticancer Research :

- Synthesis Pathways :

Mécanisme D'action

The mechanism of action of 2-Ethylquinolin-3-ol involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

2-Ethylquinolin-3-ol can be compared with other quinoline derivatives such as:

2-Methylquinoline: Similar in structure but lacks the hydroxyl group, affecting its reactivity and biological activity.

2-Phenylquinoline: Contains a phenyl group instead of an ethyl group, leading to different chemical properties and applications.

Quinoline: The parent compound, which serves as a basis for synthesizing various substituted derivatives.

Uniqueness: These functional groups allow for diverse chemical modifications and interactions with biological targets, enhancing its utility in research and industry .

Activité Biologique

2-Ethylquinolin-3-ol (also known as 3-hydroxy-2-ethylquinoline) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and potential applications in medicine and industry.

This compound features a quinoline backbone with a hydroxyl group at the 3-position and an ethyl group at the 2-position. Its structural formula can be represented as follows:

This compound exhibits properties typical of quinoline derivatives, which are known for their ability to interact with various biological targets.

Target Interactions

Quinoline derivatives, including this compound, have been reported to selectively bind to specific receptors and enzymes. Notably, they can interact with the estrogen receptor β (ER β) , influencing various signaling pathways related to cell growth and differentiation.

Biochemical Pathways

The compound's mechanism of action involves inhibition of microbial virulence factors, thereby preventing pathogenic damage to host cells. Additionally, it has been shown to modulate inflammatory responses and exhibit antitumor effects through various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been effective against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, studies have shown that quinoline derivatives can exhibit minimum inhibitory concentrations (MIC) as low as 12.5 mg/ml against targeted bacteria .

Anticancer Properties

The compound has also shown promise in anticancer research. It exhibits cytotoxic effects on cancer cell lines, with studies indicating that it can induce apoptosis in malignant cells while sparing normal cells. For example, certain analogs of quinoline derivatives have been reported to reduce the viability of neuroblastoma cells significantly .

Case Study 1: Antimycobacterial Activity

In a study focused on anti-mycobacterial activity, several quinoline derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. It was found that modifications in the side chain structure significantly influenced their antibacterial potency. The findings suggest that this compound could serve as a scaffold for developing new anti-tuberculosis agents .

Case Study 2: Antimalarial Potential

Another study explored the antimalarial properties of quinoline derivatives similar to this compound. The results indicated that certain compounds exhibited potent activity against Plasmodium falciparum, demonstrating low EC50 values (effective concentration for 50% inhibition), highlighting the potential of these compounds in malaria treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity. The compound's structural diversity allows for selective activity against pathogens while maintaining low toxicity towards human cells.

Medical Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

- Antimicrobial agents : Development of new antibiotics targeting resistant bacterial strains.

- Anticancer therapies : Potential use in chemotherapeutic regimens due to its selective cytotoxicity.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.

Propriétés

IUPAC Name |

2-ethylquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-11(13)7-8-5-3-4-6-10(8)12-9/h3-7,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYPMQJLUBZFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.